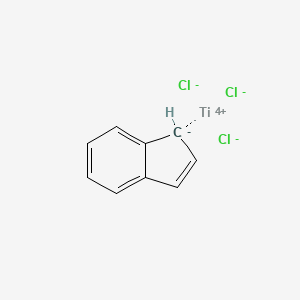
(Indenyl)titanium(IV) Trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Indenyl)titanium(IV) Trichloride, also known as Trichloro(indenyl)titanium(IV), is a chemical compound with the molecular formula C9H7Cl3Ti. It is a dark green to dark purple or black powder or crystal. This compound is known for its significant role in catalysis, particularly in the polymerization of olefins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Indenyl)titanium(IV) Trichloride can be synthesized through the reaction of titanium tetrachloride with indenyl lithium or indenyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction scheme is as follows:
TiCl4+C9H7Li→C9H7TiCl3+LiCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where titanium tetrachloride is reacted with indenyl lithium under controlled temperatures and pressures. The product is then purified through recrystallization or sublimation to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: (Indenyl)titanium(IV) Trichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligands like phosphines or amines can be used under inert atmosphere conditions.
Major Products:
Oxidation: Higher oxidation state titanium compounds.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(Indenyl)titanium(IV) Trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of olefins, contributing to the production of polyethylene and polypropylene.
Biology: It is studied for its potential use in biological systems, particularly in the development of new materials for biomedical applications.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, including plastics and resins, due to its catalytic properties.
Wirkmechanismus
The mechanism of action of (Indenyl)titanium(IV) Trichloride primarily involves its role as a catalyst. The indenyl ligand stabilizes the titanium center, allowing it to interact with olefins and facilitate their polymerization. The molecular targets include the double bonds of olefins, and the pathways involve the coordination and insertion of olefins into the titanium-carbon bond.
Vergleich Mit ähnlichen Verbindungen
- Cyclopentadienyl titanium trichloride
- Methylcyclopentadienyl titanium trichloride
- Ethylcyclopentadienyl titanium trichloride
Comparison: (Indenyl)titanium(IV) Trichloride is unique due to the presence of the indenyl ligand, which provides greater stability and reactivity compared to cyclopentadienyl derivatives. This uniqueness makes it a more effective catalyst in certain polymerization reactions, leading to higher yields and better control over polymer properties.
Eigenschaften
CAS-Nummer |
84365-55-9 |
|---|---|
Molekularformel |
C9H7Cl3Ti |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
1H-inden-1-ide;titanium(4+);trichloride |
InChI |
InChI=1S/C9H7.3ClH.Ti/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q-1;;;;+4/p-3 |
InChI-Schlüssel |
MDTDQDVMQBTXST-UHFFFAOYSA-K |
Kanonische SMILES |
[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Cl-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


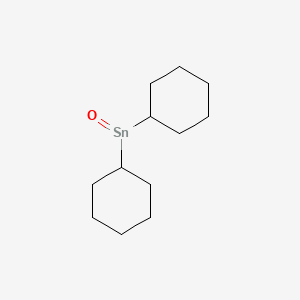
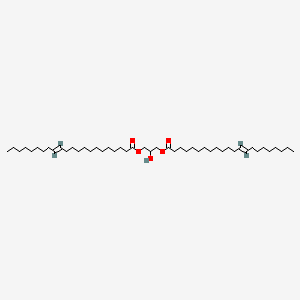
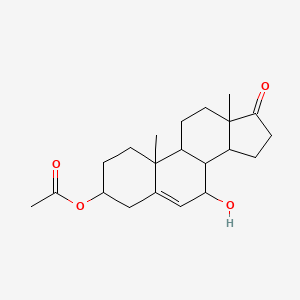
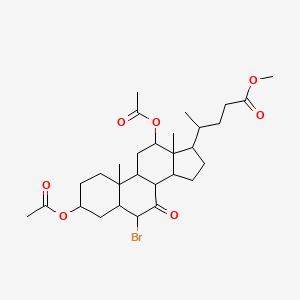
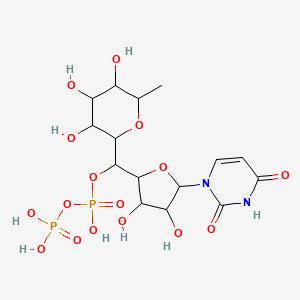
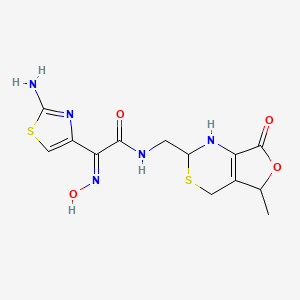
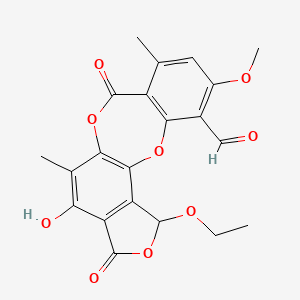
![Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-](/img/structure/B12321649.png)



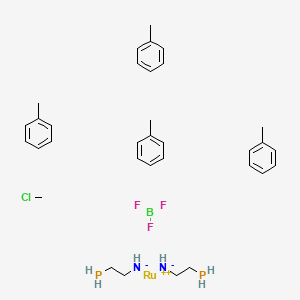
![3H-Indolium,1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[5-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadienyl]-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B12321673.png)
![[4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12321688.png)
